molecular formula C13H10FN5O B5820643 N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5820643
M. Wt: 271.25 g/mol
InChI Key: LOQQPNRHXFKLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds and is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit antifungal and antibacterial activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, where it has been shown to exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, making it a useful tool for studying their function. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, the compound also has some limitations. It is relatively unstable and can decompose under certain conditions, making it difficult to handle. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 4-fluorobenzylamine with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, followed by the reaction with triethylorthoformate and trifluoroacetic acid. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-10-4-2-9(3-5-10)8-16-12(20)11-17-13-15-6-1-7-19(13)18-11/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQPNRHXFKLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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